AZD3147

Descripción

Propiedades

IUPAC Name |

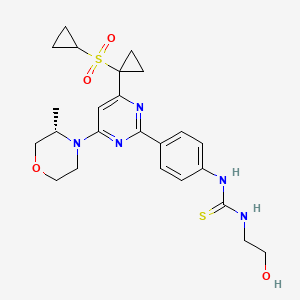

1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGVUDPAMQEIJU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZD3147: A Technical Deep Dive into its Dual Inhibition of mTORC1 and mTORC2 Signaling

For Researchers, Scientists, and Drug Development Professionals

AZD3147 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibitory action prevents the phosphorylation of key downstream effectors, leading to the modulation of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

mTOR is a serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation. It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1 integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream targets of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization. A primary substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473 (S473), leading to its full activation.

This compound, as an ATP-competitive inhibitor, binds to the kinase domain of mTOR, thereby blocking the catalytic activity of both mTORC1 and mTORC2.[3] This leads to the inhibition of signaling pathways downstream of both complexes.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target | IC50 (nM) |

| mTOR | 1.5 |

| PI3Kα | 912 |

| PI3Kβ | 5,495 |

| PI3Kδ | 9,333 |

| PI3Kγ | 6,310 |

Data sourced from enzyme assays.[2]

Table 2: Cellular Inhibitory Potency of this compound in MDA-MB-468 cells

| Complex | IC50 (nM) |

| mTORC1 | 40.7 |

| mTORC2 | 5.75 |

Data sourced from cellular assays.[2]

Table 3: Cellular IC50 Values of this compound in Neuroblastoma Cell Lines

| Cell Line | IC50 (nM) |

| Kelly | 0.88 |

| IMR-32 | 662.4 |

Data from a study on neuroblastoma cells.[1]

Signaling Pathway Visualizations

The following diagrams illustrate the mTOR signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

mTOR Kinase Assay (Biochemical)

This protocol is designed to measure the direct inhibitory activity of this compound on mTOR kinase.

-

Reagents and Materials:

-

Recombinant active mTOR enzyme.

-

Inactive p70S6K as a substrate.

-

Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

-

ATP solution (100 µM).

-

This compound at various concentrations.

-

SDS-PAGE gels and Western blotting reagents.

-

Primary antibodies: anti-phospho-p70S6K (Thr389).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Prepare reaction mixtures in kinase buffer containing recombinant mTOR enzyme and the p70S6K substrate.

-

Add this compound at a range of concentrations to the reaction mixtures and incubate for a pre-determined time (e.g., 30 minutes) at 30°C.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an antibody specific for phosphorylated p70S6K (Thr389) to detect the product of the kinase reaction.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

-

Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the phosphorylation of mTORC1 and mTORC2 substrates within a cellular context.

-

Reagents and Materials:

-

Cancer cell line (e.g., MDA-MB-468, U87-MG, PC-3).

-

Cell culture medium and serum.

-

This compound at various concentrations.

-

Lysis Buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting reagents.

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and a loading control (e.g., anti-Actin or anti-Tubulin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of Akt, S6K1, and 4E-BP1.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation and calculate cellular IC50 values.

-

Cell Proliferation/Viability Assay

This protocol is used to determine the effect of this compound on cell growth and viability.

-

Reagents and Materials:

-

Cancer cell line of interest.

-

96-well cell culture plates.

-

Cell culture medium and serum.

-

This compound at various concentrations.

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay kit like CellTiter-Glo®).

-

Plate reader (spectrophotometer or luminometer).

-

-

Procedure:

-

Seed cells at a defined density in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.

-

Conclusion

This compound is a highly potent and selective dual inhibitor of mTORC1 and mTORC2. Its ability to block both major mTOR complexes results in comprehensive inhibition of downstream signaling, leading to potent anti-proliferative effects in cancer cells. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting the mTOR pathway.

References

AZD3147: A Technical Guide to a Potent Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3147 is a highly potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] Developed from a series of urea-containing morpholinopyrimidine compounds, this compound has demonstrated significant potential in preclinical research due to its ability to comprehensively inhibit the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and available preclinical data for this compound.

Discovery and Synthesis

The discovery of this compound was the result of a high-throughput screening campaign followed by a lead optimization process. The initial screening identified a novel series of urea-containing morpholinopyrimidine compounds as dual inhibitors of mTORC1 and mTORC2. Subsequent medicinal chemistry efforts focused on enhancing cellular potency, improving aqueous solubility, and increasing stability in human hepatocytes, ultimately leading to the identification of this compound.[1][2]

Synthesis of this compound

While a detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, the general synthetic strategy for analogous morpholinopyrimidine urea derivatives involves a multi-step process. A plausible synthetic route, based on the known chemistry of similar compounds, is outlined below.

Experimental Workflow for the Synthesis of Morpholinopyrimidine Urea Derivatives:

Caption: A generalized workflow for the synthesis of urea-based morpholinopyrimidine compounds.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition is critical as it blocks not only the downstream signaling from mTORC1, which is involved in protein synthesis and cell growth, but also the mTORC2-mediated activation of Akt, a key survival pathway.

The mTOR Signaling Pathway and Inhibition by this compound:

Caption: The mTOR signaling pathway is inhibited by this compound at both mTORC1 and mTORC2.

Preclinical Data

Available preclinical data highlight the potency and selectivity of this compound.

In Vitro Potency

| Target | IC50 (nM) | Cell Line | Reference |

| mTORC1/mTORC2 | 1.5 | Biochemical Assay | [3] |

| Cell Viability | 0.88 | Kelly (Neuroblastoma) | [3] |

| Cell Viability | 662.4 | IMR-32 (Neuroblastoma) | [3] |

Pharmacokinetic Properties

Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, have not been extensively published. However, the lead optimization process for this compound focused on achieving physicochemical and pharmacokinetic properties suitable for clinical development.[1][2]

In Vivo Efficacy

Experimental Protocols

mTOR Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro kinase activity of mTORC1.

Materials:

-

HEK293T cells

-

Lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 40 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, 1 mM DTT, protease inhibitors)

-

Anti-Raptor antibody

-

Protein A/G beads

-

Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Inactive S6K1 (substrate)

-

[γ-³²P]ATP

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Cell Lysis: Lyse HEK293T cells in lysis buffer.

-

Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor antibody and Protein A/G beads.

-

Kinase Reaction: Resuspend the immunoprecipitates in kinase assay buffer containing inactive S6K1 and [γ-³²P]ATP. Incubate at 30°C for 20 minutes.

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and visualize the phosphorylated S6K1 by autoradiography.

Experimental Workflow for mTOR Kinase Assay:

Caption: A typical workflow for an in vitro mTOR kinase assay.

Clinical Status

As of the latest available information, there are no registered clinical trials for this compound.

Conclusion

This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with promising preclinical activity. Its ability to comprehensively block the mTOR signaling pathway makes it an attractive candidate for further investigation in various oncological indications. Further publication of detailed preclinical and potential clinical data will be crucial in defining the therapeutic potential of this compound.

References

- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for alisertib, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD3147: A Technical Guide to a Potent Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3147 is a potent and selective, orally bioavailable dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound. Detailed summaries of its potency and selectivity are presented, along with a depiction of its interaction with the mTOR signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, cell signaling, and drug discovery.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the class of morpholinopyrimidines. Its chemical identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea[1] |

| CAS Number | 1101810-02-9[1] |

| Chemical Formula | C₂₄H₃₁N₅O₄S₂[1] |

| Molecular Weight | 517.66 g/mol [1] |

| SMILES String | CC1COCCN1C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=S)NCCO)C4(CC4)S(=O)(=O)C5CC5 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid |

| Solubility | DMSO: <100 mM, Ethanol: >1 mg/ml[2] |

| Purity | ≥95%[2] |

Mechanism of Action and Pharmacology

This compound exerts its biological effects through the potent and selective inhibition of both mTORC1 and mTORC2.[3][4] These two protein complexes are central regulators of cell growth, proliferation, metabolism, and survival.[3] By inhibiting both complexes, this compound can achieve a more comprehensive blockade of the mTOR signaling pathway compared to agents that only target mTORC1.

The mTOR Signaling Pathway

The mTOR signaling pathway is a critical cellular cascade that responds to various upstream signals, including growth factors and nutrients. This compound, as a dual mTORC1/mTORC2 inhibitor, intervenes at a key nodal point in this pathway.

Potency and Selectivity

This compound is a highly potent inhibitor of both mTORC1 and mTORC2. Its selectivity for mTOR over other related kinases, such as the phosphoinositide 3-kinases (PI3Ks), is a key feature of its pharmacological profile.

Table 3: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC₅₀ (nM) |

| mTORC1 | MDA-MB-468 cells | 40.7[2] |

| mTORC2 | MDA-MB-468 cells | 5.75[2] |

| mTOR | Enzyme Assay | 1.51[2] |

| PI3Kα | Enzyme Assay | 912[2] |

| PI3Kβ | Enzyme Assay | 5,495[2] |

| PI3Kδ | Enzyme Assay | 9,333[2] |

| PI3Kγ | Enzyme Assay | 6,310[2] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of mTOR and PI3K inhibitors.

Cell-Based mTOR Inhibition Assay (MDA-MB-468)

This assay is used to determine the cellular potency of compounds against mTORC1 and mTORC2 by measuring the phosphorylation of downstream substrates.

-

Cell Culture: MDA-MB-468 cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period.

-

Cell Lysis: After treatment, cells are lysed to extract proteins.

-

Western Blotting: Protein lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated and total forms of mTORC1 substrates (e.g., p-S6K, p-4EBP1) and mTORC2 substrates (e.g., p-Akt Ser473).

-

Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels. IC₅₀ values are calculated from the dose-response curves.

PI3K Enzyme Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of different PI3K isoforms.

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains the specific PI3K isoform, the lipid substrate (e.g., PIP2), and the test compound at various concentrations.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection of Product: The amount of the phosphorylated product (PIP3) is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or by measuring the depletion of ATP.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.

Preclinical Development Workflow

The development of a novel therapeutic agent like this compound follows a structured preclinical workflow to assess its safety and efficacy before consideration for clinical trials.

Conclusion

This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with promising preclinical data. Its well-defined chemical structure and pharmacological profile make it a valuable tool for further investigation into the therapeutic potential of comprehensive mTOR pathway inhibition in various disease contexts, particularly in oncology. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.

References

- 1. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of AZD3147 in Cellular Homeostasis: An In-depth Technical Guide on Autophagy and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] The mTOR signaling pathway is a critical regulator of fundamental cellular processes, including growth, proliferation, and metabolism.[3] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide delves into the intricate roles of this compound in modulating two key cellular processes: autophagy and apoptosis. By providing a comprehensive overview of the signaling pathways, experimental methodologies, and quantitative data, this document serves as a vital resource for researchers and professionals in the field of drug development.

Introduction to this compound and the mTOR Pathway

This compound emerged from a compound optimization campaign aimed at developing potent and selective dual inhibitors of mTORC1 and mTORC2 with favorable physicochemical and pharmacokinetic properties for clinical development.[1][2] The mTOR kinase is the catalytic core of two distinct complexes, mTORC1 and mTORC2, which differ in their accessory proteins, upstream regulatory signals, and substrate specificity.[4]

-

mTORC1: This complex integrates signals from growth factors, nutrients (particularly amino acids), and cellular energy status to control anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[4][5]

-

mTORC2: This complex is primarily activated by growth factor signaling and plays a crucial role in cell survival and cytoskeletal organization, partly through the phosphorylation and activation of Akt.[3][4]

By inhibiting both complexes, this compound offers a more comprehensive blockade of the mTOR signaling network compared to earlier-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3][6]

This compound and the Induction of Autophagy

Autophagy is a highly conserved catabolic process where cells degrade and recycle their own components, such as damaged organelles and long-lived proteins, to maintain cellular homeostasis and survive periods of stress.[7][8] The mTORC1 complex is a master negative regulator of autophagy.[5][9]

Signaling Pathway of this compound-Induced Autophagy

This compound, by inhibiting mTORC1, derepresses the autophagy machinery. The key steps in this signaling cascade are as follows:

-

Inhibition of mTORC1: this compound binds to the ATP-catalytic site of mTOR, inhibiting its kinase activity within the mTORC1 complex.

-

Activation of the ULK1 Complex: In its active state, mTORC1 phosphorylates and inactivates the UNC-51-like kinase 1 (ULK1) complex, which is essential for initiating autophagy.[5][9] Inhibition of mTORC1 by this compound prevents this phosphorylation, leading to the activation of the ULK1 complex.

-

Activation of the VPS34 Complex: The activated ULK1 complex then phosphorylates and activates the class III phosphoinositide 3-kinase (PI3K) complex, also known as the VPS34 complex. This complex is crucial for the nucleation of the autophagosomal membrane.[8]

-

Autophagosome Formation and Maturation: The subsequent steps involve the recruitment of autophagy-related (Atg) proteins, the elongation of the isolation membrane (phagophore), and its eventual closure to form a double-membraned autophagosome. A key event in this process is the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) from LC3-I to LC3-II, which is then incorporated into the autophagosome membrane.[9]

-

Autolysosome Formation and Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the engulfed cellular components are degraded by lysosomal hydrolases.[7]

Diagram: this compound-Induced Autophagy Signaling Pathway

Caption: Signaling cascade of this compound-induced autophagy via mTORC1 inhibition.

Quantitative Data on this compound and Autophagy

Studies on the closely related dual mTOR inhibitor, AZD2014, in colorectal cancer cell lines provide quantitative insights into the effects on autophagy markers.

| Cell Line | Treatment | Marker | Change | Reference |

| HT-29 | AZD2014 | LC3-II/LC3-I ratio | Increased | [10] |

| HT-29 | AZD2014 | p62/SQSTM1 | Decreased | [10] |

| HCT116 | AZD2014 | LC3-II/LC3-I ratio | Increased | [10] |

| HCT116 | AZD2014 | p62/SQSTM1 | Decreased | [10] |

Note: An increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 (an autophagy substrate that is degraded in autolysosomes) are indicative of autophagy induction.

Experimental Protocols for Assessing Autophagy

Western Blotting for Autophagy Markers:

-

Cell Culture and Treatment: Plate cells (e.g., HT-29, HCT116) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the LC3-II/LC3-I ratio.

Diagram: Western Blotting Workflow for Autophagy Assessment

Caption: Step-by-step workflow for assessing autophagy markers by Western blotting.

The Interplay of this compound with Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that eliminates unwanted or damaged cells. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The crosstalk between autophagy and apoptosis is complex; autophagy can act as a pro-survival mechanism, but under certain conditions, it can also contribute to or trigger cell death.[9][11]

This compound's Effect on Apoptosis: Direct and Indirect Mechanisms

The current literature on this compound and the closely related AZD2014 suggests that these compounds do not induce significant apoptosis as a primary mechanism of action in some cancer cell types.[10] For instance, in colorectal cancer cells, AZD2014 inhibited cell growth but did not lead to a substantial increase in apoptotic markers.[10] Interestingly, the inhibition of the autophagy induced by AZD2014 actually rescued the cells from its cytotoxic effects, indicating that in this context, autophagy contributes to cell death rather than promoting survival.[10] This form of cell death is often referred to as autophagic cell death.

However, the role of mTOR inhibition in apoptosis can be context-dependent. The PI3K/Akt/mTOR pathway is a well-established pro-survival pathway, and its inhibition can, in some circumstances, sensitize cells to apoptosis.[12] The inhibition of mTORC2 by this compound, leading to reduced Akt phosphorylation, could potentially lower the apoptotic threshold.

Signaling Pathways and Crosstalk

The decision between cell survival and death in response to mTOR inhibition is governed by a complex interplay of signaling pathways.

-

Pro-survival Signaling: By inhibiting mTOR, this compound can induce a cytoprotective autophagic response in some cancer cells, allowing them to adapt to the metabolic stress caused by the drug.

-

Pro-death Signaling: In other contexts, the profound metabolic stress and cellular reprogramming caused by dual mTORC1/mTORC2 inhibition can lead to autophagic cell death.[10] Additionally, the inhibition of the pro-survival Akt signaling by blocking mTORC2 could lower the expression of anti-apoptotic proteins of the Bcl-2 family, thereby priming the cells for apoptosis.

Diagram: Logical Relationship between this compound, Autophagy, and Apoptosis

Caption: Crosstalk between this compound-mediated effects on autophagy and apoptosis.

Quantitative Data on this compound and Apoptosis

As direct evidence for this compound-induced apoptosis is limited, a combination therapy approach is often explored. For instance, inhibiting the cytoprotective autophagy induced by an mTOR inhibitor can enhance apoptosis.

| Cell Line | Treatment | Marker | Change | Reference |

| MG63 Osteosarcoma | Rapamycin + Spautin-1 (autophagy inhibitor) | Apoptosis | Enhanced | [11] |

| Prostate Cancer | Everolimus + Chloroquine (autophagy inhibitor) | Cleaved Caspase-9 | Increased | [12] |

| Prostate Cancer | Everolimus + Chloroquine (autophagy inhibitor) | Cleaved Caspase-3 | Increased | [12] |

These data suggest that while this compound alone may not be a potent inducer of classical apoptosis, its combination with an autophagy inhibitor could be a viable therapeutic strategy to promote cancer cell death.

Experimental Protocols for Assessing Apoptosis

Western Blotting for Apoptosis Markers:

-

Protocol: Follow the same general Western blotting protocol as described for autophagy markers (Section 2.3).

-

Primary Antibodies: Use primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[13] Total forms of these proteins should also be probed to assess the cleavage ratio. Antibodies against Bcl-2 family proteins (e.g., Bcl-2, Bax) can also be used to evaluate the apoptotic potential.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

This compound is a powerful pharmacological tool and potential therapeutic agent that functions as a dual inhibitor of mTORC1 and mTORC2. Its primary and most well-documented effect is the potent induction of autophagy through the inhibition of mTORC1. The role of this compound in apoptosis is more nuanced and appears to be highly context-dependent. While it may not be a strong direct inducer of apoptosis in all cell types, its ability to induce autophagic cell death or to sensitize cells to apoptosis by inhibiting mTORC2-Akt signaling warrants further investigation.

For drug development professionals, the data suggest that the therapeutic potential of this compound may be maximized in combination therapies. Pairing this compound with autophagy inhibitors could be a promising strategy to convert a cytostatic or autophagic cell death response into a more robust apoptotic response. Future research should focus on elucidating the precise molecular determinants that dictate whether this compound-induced autophagy leads to cell survival or cell death in different cancer types. This will be crucial for identifying patient populations most likely to benefit from this class of drugs and for designing rational and effective combination treatment strategies.

References

- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 5. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Autophagy Regulation by the Translation Machinery and Its Implications in Cancer [frontiersin.org]

- 9. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Dramatic suppression of colorectal cancer cell growth by the dual mTORC1 and mTORC2 inhibitor AZD-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis and antitumor effects induced by the combination of an mTOR inhibitor and an autophagy inhibitor in human osteosarcoma MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Investigating the Anti-Tumor Activity of AZD3147: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] As a critical regulator of cell growth, proliferation, and survival, the mTOR pathway is a key target in oncology. This technical guide provides an in-depth overview of the preclinical investigation of this compound's anti-tumor activity, including detailed experimental protocols and a visualization of its mechanism of action. While specific quantitative preclinical data for this compound is not publicly available, this document outlines the methodologies required to assess its efficacy and elucidates its role within the mTOR signaling cascade.

Introduction to this compound

This compound was identified through a high-throughput screening and lead optimization campaign as a highly potent and selective dual inhibitor of both mTORC1 and mTORC2.[1] Its development was aimed at overcoming the limitations of earlier mTOR inhibitors, which often only targeted mTORC1 and could lead to feedback activation of pro-survival signaling through Akt. By inhibiting both complexes, this compound is designed to provide a more complete blockade of the mTOR pathway, potentially leading to improved anti-tumor efficacy.

Mechanism of Action: Targeting the mTOR Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain, preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition is critical for a comprehensive blockade of mTOR signaling.

mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of key substrates like 4E-BP1 and S6K1. This leads to the suppression of protein synthesis and cell growth.

mTORC2 Inhibition: Inhibition of mTORC2 by this compound blocks the phosphorylation and activation of Akt at serine 473, a key event in cell survival and proliferation signaling. This action prevents the feedback activation of Akt that can be observed with mTORC1-selective inhibitors.

Data Presentation: Preclinical Anti-Tumor Activity

Specific quantitative data on the anti-tumor activity of this compound is not publicly available. The following tables are templates that researchers can use to structure and present their findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| e.g., MCF-7 | Breast | Data not available |

| e.g., PC-3 | Prostate | Data not available |

| e.g., A549 | Lung | Data not available |

| e.g., U87-MG | Glioblastoma | Data not available |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |

| e.g., MCF-7 | Breast | Data not available | e.g., Oral | Data not available |

| e.g., PC-3 | Prostate | Data not available | e.g., Oral | Data not available |

| e.g., A549 | Lung | Data not available | e.g., Oral | Data not available |

| e.g., U87-MG | Glioblastoma | Data not available | e.g., Oral | Data not available |

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the anti-tumor activity of this compound.

mTOR Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.

Materials:

-

Recombinant human mTOR protein

-

Recombinant Raptor (for mTORC1) or Rictor (for mTORC2)

-

GST-tagged substrate (e.g., 4E-BP1 for mTORC1, Akt1 for mTORC2)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP and phospho-specific antibodies

-

This compound (at various concentrations)

-

96-well plates

-

Scintillation counter or Western blot equipment

Procedure:

-

Prepare the mTORC1 or mTORC2 complex by incubating mTOR with Raptor or Rictor, respectively.

-

In a 96-well plate, add the kinase assay buffer, the mTOR complex, and the GST-tagged substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter.

-

If using unlabeled ATP, analyze the reaction mixture by SDS-PAGE and Western blot using phospho-specific antibodies against the substrate.

-

Calculate the IC50 value of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (at various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Xenograft Mouse Model of Cancer

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells (often mixed with Matrigel) into the flank of immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) percentage.

Conclusion

This compound is a promising dual mTORC1/mTORC2 inhibitor with the potential for significant anti-tumor activity. While specific preclinical data remains limited in the public domain, the experimental protocols and mechanistic understanding provided in this guide offer a solid framework for researchers to investigate its efficacy. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types and to identify predictive biomarkers for patient stratification. The methodologies outlined herein will be instrumental in advancing our knowledge of this next-generation mTOR inhibitor.

References

AZD3147: A Technical Guide for PI3K/Akt/mTOR Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3147 is a highly potent and selective, orally active dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. As an ATP-competitive inhibitor, it represents a significant tool for investigating the complexities of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed protocols for its use in preclinical research.

Data Presentation

Biochemical Activity

This compound demonstrates potent inhibition of mTOR kinase activity. The selectivity of this compound has been characterized against a panel of protein kinases, highlighting its specificity for mTOR over other related kinases, including those in the PI3K family.

| Kinase | IC50 (nM) |

| mTOR | 1.5[1] |

Note: A comprehensive kinase selectivity panel is typically found in the supplementary data of the primary publication, which was not available in the provided search results. The IC50 value for mTOR is provided from a secondary source referencing the primary publication.

Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of downstream targets of both mTORC1 and mTORC2. This leads to a reduction in cell viability and proliferation in various cancer cell lines.

| Cell Line | Assay Type | Endpoint | IC50 (nM) |

| Kelly (Neuroblastoma) | Cell Viability | 0.88[1] | |

| IMR-32 (Neuroblastoma) | Cell Viability | 662.4[1] | |

| NIH3T3 | Cilia Extension Assay | FGF-mediated cilia extension | >1.5[1] |

Note: The data presented here is from a secondary source and represents a subset of the cellular activity of this compound. A more extensive panel of cell lines and endpoints would be available in the primary research article.

Experimental Protocols

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-S6 Ribosomal Protein (Ser235/236)

-

Total S6 Ribosomal Protein

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability Assay

This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-1).

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include wells with vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Addition of Viability Reagent:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are dissolved.

-

For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway with this compound Inhibition

Caption: PI3K/Akt/mTOR pathway showing this compound inhibition of mTORC1 and mTORC2.

Experimental Workflow for Evaluating this compound

References

Cellular Targets of AZD3147 Beyond mTOR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3147 is a potent, ATP-competitive dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1] While its primary mechanism of action is well-established, a comprehensive understanding of its broader cellular target landscape is crucial for predicting its full therapeutic potential and anticipating potential off-target effects. This technical guide provides an in-depth overview of the known cellular targets of this compound, with a focus on potential off-target interactions beyond the mTOR kinase. We present illustrative data on kinase selectivity, detail the experimental protocols used to determine inhibitor specificity, and visualize the key signaling pathways involved.

Introduction to this compound and Kinase Inhibitor Selectivity

This compound was developed as a highly potent and selective dual inhibitor of mTORC1 and mTORC2, key regulators of cell growth, proliferation, and metabolism.[1] As an ATP-competitive inhibitor, this compound binds to the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates. However, the ATP-binding sites of kinases share structural similarities across the kinome, creating the potential for inhibitors to bind to unintended targets. These "off-target" interactions can lead to unexpected biological effects, which may be beneficial, neutral, or detrimental. Therefore, a thorough characterization of a kinase inhibitor's selectivity profile across the human kinome is a critical step in its preclinical and clinical development.

Data Presentation: Kinase Selectivity Profiling of this compound

Comprehensive kinase profiling is essential to determine the selectivity of an inhibitor like this compound. This is typically achieved by screening the compound against a large panel of purified kinases and measuring its inhibitory activity. The data is often presented as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the percentage of inhibition at a given concentration.

Disclaimer: The following tables present illustrative data for this compound based on typical kinase profiling results. The specific data presented here is hypothetical and intended for demonstrative purposes only, as a comprehensive public kinome scan dataset for this compound was not available at the time of this writing.

Table 1: Illustrative Biochemical Profiling of this compound Against a Panel of Selected Kinases. This table showcases a hypothetical selectivity profile of this compound, highlighting its high potency against its intended targets (mTOR) and potential off-target interactions.

| Target Kinase | Kinase Family | IC50 (nM) | Fold Selectivity vs. mTOR |

| mTOR | PI3K-like | 0.5 | 1 |

| PI3Kα | PI3K | 50 | 100 |

| PI3Kβ | PI3K | 75 | 150 |

| PI3Kδ | PI3K | 60 | 120 |

| PI3Kγ | PI3K | 80 | 160 |

| DNA-PK | PI3K-like | 150 | 300 |

| ATM | PI3K-like | 250 | 500 |

| ATR | PI3K-like | 300 | 600 |

| CDK2/cyclin A | CMGC | >1000 | >2000 |

| ERK1 | CMGC | >1000 | >2000 |

| p38α | CMGC | >1000 | >2000 |

| AKT1 | AGC | >1000 | >2000 |

| PDK1 | AGC | >1000 | >2000 |

| MEK1 | STE | >1000 | >2000 |

| EGFR | TK | >1000 | >2000 |

| SRC | TK | >1000 | >2000 |

Table 2: Illustrative KINOMEscan™ Binding Affinity Data for this compound. This table provides a hypothetical snapshot of binding affinities (Kd values) for this compound against a selection of kinases, as would be determined in a competition binding assay.

| Target Kinase | Gene Symbol | Kd (nM) |

| MTOR | FRAP1 | 0.3 |

| PIK3CA | PIK3CA | 45 |

| PIK3CB | PIK3CB | 68 |

| PRKDC | PRKDC | 120 |

| ATM | ATM | 200 |

| ATR | ATR | 280 |

Experimental Protocols

The identification and characterization of on- and off-target kinase interactions for inhibitors like this compound rely on robust and sensitive screening platforms. Below are detailed methodologies for key experiments commonly employed in kinase inhibitor profiling.

Biochemical Kinase Activity Assays

3.1.1. ADP-Glo™ Kinase Assay (Promega)

This luminescent ADP detection assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

-

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the initial kinase activity.

-

Protocol Outline:

-

Kinase Reaction: A purified recombinant kinase is incubated with its specific substrate, ATP, and the test compound (e.g., this compound) in a multi-well plate. The reaction is typically carried out at room temperature or 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume the remaining ATP. This step is typically incubated for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each well. This reagent contains enzymes that convert ADP to ATP and a thermostable luciferase that uses the newly generated ATP to produce a stable "glow-type" luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

-

Data Acquisition: The luminescence is measured using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are determined by plotting the luminescent signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Kinase Binding Assays

3.2.1. KINOMEscan™ Competition Binding Assay (Eurofins DiscoverX)

This assay platform measures the binding of a test compound to a large panel of kinases in a competitive format.

-

Principle: The assay utilizes a kinase-tagged phage, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

-

Protocol Outline:

-

Assay Preparation: Kinases, expressed as fusions with T7 phage, are incubated with the test compound (e.g., this compound) at various concentrations in a multi-well plate.

-

Competition: An immobilized, active-site directed ligand is added to the wells. The test compound and the immobilized ligand compete for binding to the kinase.

-

Washing and Elution: Unbound components are washed away. The kinase-phage complexes that remain bound to the immobilized ligand are then eluted.

-

Quantification: The amount of eluted kinase-phage is quantified by qPCR. The results are typically reported as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

-

Mandatory Visualizations

Signaling Pathways

The primary targets of this compound are the two mTOR complexes, which are central nodes in a complex signaling network that regulates cellular growth, proliferation, and survival.

Figure 1: Simplified mTOR signaling pathway showing the points of inhibition by this compound.

Experimental Workflows

The process of identifying and characterizing the off-target profile of a kinase inhibitor involves a series of interconnected experimental steps.

Figure 2: A generalized experimental workflow for kinase inhibitor selectivity profiling.

Discussion and Future Directions

The primary pharmacological activity of this compound is the potent and dual inhibition of mTORC1 and mTORC2. While comprehensive public data on its broader kinome-wide selectivity is not available, the established methodologies for kinase profiling provide a clear framework for such an investigation. Any identified off-target interactions would require further validation in cellular and in vivo models to determine their physiological relevance. Understanding the complete target landscape of this compound will be instrumental in elucidating its full therapeutic potential, rationalizing any observed side effects, and guiding the development of next-generation mTOR inhibitors with improved selectivity profiles. Future work should focus on the public dissemination of comprehensive selectivity data for clinical-stage inhibitors to facilitate a deeper understanding of their mechanisms of action and to enable the broader scientific community to contribute to their effective and safe use.

References

Methodological & Application

Application Notes and Protocols for AZD3147 In Vitro Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1] As an ATP-competitive inhibitor, this compound effectively blocks the signaling pathways that are crucial for cell growth, proliferation, and survival, making it a compound of significant interest in oncology research.[1] These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, including methods for assessing cell viability and target engagement.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | Data not publicly available |

| PC-3 | Prostate Cancer | Data not publicly available |

| HCT116 | Colon Cancer | Data not publicly available |

| A549 | Lung Cancer | Data not publicly available |

| U87 MG | Glioblastoma | Data not publicly available |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.

-

Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

Cell Culture and Seeding

This protocol outlines the general procedure for culturing and seeding cancer cell lines prior to this compound treatment. Specific cell densities and media may need to be optimized for different cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3, etc.)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

96-well or 6-well cell culture plates

-

Hemocytometer or automated cell counter

Protocol:

-

Culture the cancer cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

-

When the cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells from the flask.

-

Neutralize the trypsin with complete growth medium and collect the cell suspension.

-

Centrifuge the cell suspension and resuspend the cell pellet in fresh complete growth medium.

-

Count the viable cells using a hemocytometer or an automated cell counter.

-

Seed the cells into 96-well plates (for viability assays) or 6-well plates (for protein analysis) at a predetermined optimal density.

-

Allow the cells to adhere and grow overnight in the incubator before treatment.

This compound Treatment of Cancer Cell Lines

This protocol describes the treatment of cultured cancer cells with this compound.

Materials:

-

Seeded cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Complete growth medium

Protocol:

-

On the day of treatment, prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

This compound-treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

After the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Western Blot Analysis of mTOR Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

Materials:

-

This compound-treated cells in a 6-well plate

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of mTOR pathway proteins.

Visualizations

Caption: Experimental workflow for in vitro this compound treatment and analysis.

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

References

Application Notes and Protocols for Determining the IC50 of AZD3147 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers. As a dual mTORC1/2 inhibitor, this compound offers a comprehensive blockade of this pathway, making it a promising candidate for cancer therapy. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound across various cancer cell lines is crucial for understanding its anti-proliferative activity, identifying sensitive cancer types, and guiding further preclinical and clinical development.

These application notes provide detailed protocols for determining the IC50 of this compound in cancer cell lines using common in vitro cell viability assays.

Mechanism of Action: The mTOR Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.

-

mTORC1 is sensitive to nutrient and growth factor signals and promotes cell growth and proliferation by phosphorylating key downstream effectors such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.

By inhibiting both complexes, this compound provides a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: IC50 Values of this compound and Related Compounds

The following table summarizes the reported IC50 values for this compound and the structurally related dual mTOR inhibitor, AZD8055, in various cancer cell lines. Data for this compound is limited in publicly available literature; therefore, data for AZD8055 is included to provide a broader context of the activity of dual mTOR inhibitors in different cancer types.

| Compound | Cancer Type | Cell Line | IC50 (nM) | Assay Method | Reference |

| This compound | Breast Cancer | MDA-MB-468 | 40.7 (mTORC1) | Enzyme Assay | [1] |

| This compound | Breast Cancer | MDA-MB-468 | 5.75 (mTORC2) | Enzyme Assay | [1] |

| AZD8055 | Prostate Cancer | PC-3RR | < 30 | MTT Assay | |

| AZD8055 | Colon Cancer | HCT116 | 133 | Crystal Violet | |

| AZD8055 | Colon Cancer | HT29 | 45.8 | Crystal Violet | |

| AZD8055 | Colon Cancer | Caco2 | 100 | Crystal Violet | |

| AZD8055 | Colon Cancer | HCT-15 | 100 | Crystal Violet |

Note: The IC50 values can vary depending on the assay method, incubation time, and specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The following are detailed protocols for determining the IC50 of this compound in adherent cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow Overview

Caption: General workflow for IC50 determination of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution in DMSO)

-

96-well flat-bottom sterile cell culture plates

-

MTT solution (5 mg/mL in sterile PBS, filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Include wells for vehicle control (DMSO) and blank (medium only).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for an initial experiment could be 0.1 nM to 10 µM.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the vehicle control wells, add medium with the same final concentration of DMSO as in the highest this compound concentration wells.

-

Incubate the plate for the desired treatment duration (typically 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well sterile cell culture plates

-

CellTiter-Glo® Reagent (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding procedure as in the MTT assay, but use opaque-walled plates to prevent luminescence signal cross-talk.

-

-

Compound Treatment:

-

Follow the same compound treatment procedure as in the MTT assay.

-

-

Assay Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

After the 72-hour incubation with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

-

Cell Lysis and Signal Stabilization:

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to determine the IC50 value.

-

Conclusion

The determination of the IC50 value of this compound in a panel of cancer cell lines is a fundamental step in its preclinical evaluation. The protocols provided herein offer robust and reproducible methods for assessing the in vitro potency of this dual mTORC1/2 inhibitor. The choice between the MTT and CellTiter-Glo® assays will depend on the available laboratory equipment and specific experimental needs. Consistent application of these protocols will generate reliable data to support the continued development of this compound as a potential cancer therapeutic.

References

Application Notes and Protocols for AZD3147 in Mouse Xenograft Models for Oncology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) and mTORC2.[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is frequently observed in various cancers.[2] As a dual inhibitor, this compound offers the potential for a more comprehensive blockade of mTOR signaling compared to earlier generation mTOR inhibitors, making it a promising candidate for oncology research and development.

These application notes provide detailed methodologies for the use of this compound in mouse xenograft models, a crucial preclinical step in evaluating the anti-tumor efficacy of novel therapeutic agents. The protocols outlined below cover the establishment of xenograft models, preparation and administration of this compound, and the assessment of its therapeutic effects.

Data Presentation

In Vitro Potency of this compound

| Parameter | Value | Reference |

| mTORC1 Inhibition (IC₅₀) | Potent (Specific value not publicly available) | [1] |

| mTORC2 Inhibition (IC₅₀) | Potent (Specific value not publicly available) | [1] |

Preclinical Pharmacokinetics of this compound in Mice (Hypothetical Data)

Note: Specific preclinical pharmacokinetic data for this compound in mice is not publicly available. The following table is a template based on typical parameters for orally administered small molecule inhibitors and should be replaced with experimentally determined values.

| Parameter | Value | Route of Administration |

| Cmax (Maximum Plasma Concentration) | [Specify Value] µg/mL | Oral Gavage |

| Tmax (Time to Cmax) | [Specify Value] hours | Oral Gavage |

| t½ (Half-life) | [Specify Value] hours | Oral Gavage |

| Bioavailability (%) | [Specify Value] % | Oral Gavage |